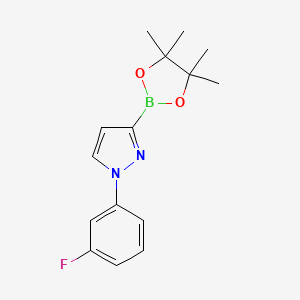![molecular formula C10H9FN2O2 B1405436 7-フルオロイミダゾ[1,2-a]ピリジン-2-カルボン酸エチル CAS No. 1260798-14-8](/img/structure/B1405436.png)
7-フルオロイミダゾ[1,2-a]ピリジン-2-カルボン酸エチル
概要
説明
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of a fluorine atom at the 7th position of the imidazo[1,2-a]pyridine ring structure.
科学的研究の応用
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have a wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in a variety of biochemical processes due to its wide range of applications in medicinal chemistry .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes often results in the modulation of their activity, either through inhibition or activation. Additionally, ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can bind to specific proteins, influencing their conformation and function .
Cellular Effects
The effects of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate have been shown to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have indicated that ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can significantly impact its activity and function .
Subcellular Localization
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-amino-4-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
類似化合物との比較
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
7-Fluoroimidazo[1,2-a]pyridine: Lacks the ethyl carboxylate group, which may affect its chemical reactivity and biological activity.
Ethyl imidazo[1,2-a]pyridine-2-carboxylate: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.
Fluoroimidazoles: Similar in structure but may have different substitution patterns and biological activities.
The uniqueness of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAPJXGLIRVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)


![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)


